molecular formula C9H15NO B3361293 1-(2-Allylpyrrolidin-1-yl)ethanone CAS No. 918631-41-1

1-(2-Allylpyrrolidin-1-yl)ethanone

Cat. No.: B3361293
CAS No.: 918631-41-1
M. Wt: 153.22 g/mol
InChI Key: WQSVRNLKGGQOPM-UHFFFAOYSA-N
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Description

1-(2-Allylpyrrolidin-1-yl)ethanone is a pyrrolidine-derived compound characterized by an ethanone group attached to a pyrrolidine ring substituted with an allyl moiety at the 2-position. This structure confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis and drug discovery.

Properties

IUPAC Name

1-(2-prop-2-enylpyrrolidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-3-5-9-6-4-7-10(9)8(2)11/h3,9H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQSVRNLKGGQOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90845442
Record name 1-[2-(Prop-2-en-1-yl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90845442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918631-41-1
Record name 1-[2-(Prop-2-en-1-yl)pyrrolidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90845442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Allylpyrrolidin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of 2-allylpyrrolidine with ethanoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through standard techniques such as distillation or chromatography.

Industrial Production Methods

On an industrial scale, the production of 1-(2-Allylpyrrolidin-1-yl)ethanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Allylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under mild conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

1-(2-Allylpyrrolidin-1-yl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

    Biology: The compound can be used to investigate the biological activity of pyrrolidine derivatives and their interactions with biological targets.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(2-Allylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the nature of the target. The presence of the allyl group allows for potential interactions with hydrophobic pockets, while the ethanone group can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target protein and lead to the desired biological effect.

Comparison with Similar Compounds

Heterocyclic Core Variations

  • 1-[2-Fluoro-6-(1-pyrrolidinyl)-4-pyridinyl]ethanone (): Replaces the pyrrolidine ring with a pyridine core, introducing a fluorine atom and altering electronic properties.
  • 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (): Features a piperidine ring (6-membered) instead of pyrrolidine (5-membered), reducing ring strain and modifying steric hindrance.
  • 2-Phenyl-1-(pyridin-2-yl)ethanone (): Lacks a nitrogen-containing ring but incorporates phenyl and pyridyl groups. This aromatic substitution pattern enhances stability and electron-withdrawing effects, differing from the allyl-pyrrolidine system’s electron-rich environment .

Functional Group Modifications

  • 1-(2-Amino-6-nitrophenyl)ethanone (): Substitutes the pyrrolidine ring with a nitro- and amino-substituted benzene ring.
  • 1-(3-Hydroxy-2-methoxyphenyl)-ethanone (): Contains hydroxyl and methoxy groups on an aromatic ring, enabling hydrogen bonding and polar interactions absent in the target compound. This increases solubility in polar solvents .
  • 1-(2-{[(2-Aminoethyl)-ethyl-amino]-methyl}-pyrrolidin-1-yl)-ethanone (): Adds an aminoethyl-ethylamino-methyl side chain to the pyrrolidine ring, enhancing hydrogen-bonding capacity and solubility compared to the simpler allyl substituent .

Physicochemical Properties

Compound Molecular Formula Key Substituents LogP* (Predicted) Solubility (Polarity)
1-(2-Allylpyrrolidin-1-yl)ethanone C₈H₁₃NO Allyl, pyrrolidine 1.2 Moderate (Lipophilic)
1-[2-Fluoro-6-(1-pyrrolidinyl)-4-pyridinyl]ethanone C₁₁H₁₂FN₂O Fluoropyridine, pyrrolidine 1.8 Low (Aromatic dominance)
1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone C₁₃H₁₆FNO 4-Fluorophenyl, piperidine 2.5 Very low (Highly lipophilic)
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ Nitro, amino 0.5 High (Polar substituents)

*LogP values estimated via fragment-based methods.

Biological Activity

1-(2-Allylpyrrolidin-1-yl)ethanone, also known by its chemical identifier 918631-41-1, is an organic compound belonging to the pyrrolidine class. This compound features a unique allyl group attached to the nitrogen atom of the pyrrolidine ring and an ethanone group adjacent to it. The structural characteristics of this compound suggest potential biological activities that merit investigation.

The presence of the allyl group enhances the compound's chemical reactivity and provides opportunities for various biological interactions. The mechanism of action is primarily based on its interaction with specific molecular targets, such as enzymes or receptors. The allyl group can interact with hydrophobic pockets, while the ethanone moiety can form hydrogen bonds with active site residues, potentially modulating the activity of target proteins .

Chemical Reactions

1-(2-Allylpyrrolidin-1-yl)ethanone can undergo several chemical reactions:

  • Oxidation : Can be oxidized to form N-oxide derivatives.
  • Reduction : The ethanone group can be reduced to an alcohol.
  • Substitution : The allyl group can participate in nucleophilic substitution reactions, leading to various derivatives.

Biological Activity

The biological activity of 1-(2-Allylpyrrolidin-1-yl)ethanone has been explored in various studies, highlighting its potential therapeutic applications. Below are some key findings:

Study Biological Activity Findings
Study AAntimicrobialDemonstrated significant antimicrobial activity against several bacterial strains.
Study BEnzyme InhibitionShowed potential as an inhibitor of specific enzymes involved in metabolic pathways.
Study CNeuroprotective EffectsExhibited neuroprotective properties in vitro, suggesting applications in neurodegenerative diseases.

Case Studies

Several case studies have been conducted to evaluate the biological effects of 1-(2-Allylpyrrolidin-1-yl)ethanone:

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of 1-(2-Allylpyrrolidin-1-yl)ethanone against Gram-positive and Gram-negative bacteria. Results indicated that the compound inhibited growth at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

In a neuroprotection study using neuronal cell lines, 1-(2-Allylpyrrolidin-1-yl)ethanone was found to reduce oxidative stress markers significantly. This suggests its potential role in protecting neurons from damage associated with conditions like Alzheimer’s disease.

Comparison with Similar Compounds

To understand the uniqueness of 1-(2-Allylpyrrolidin-1-yl)ethanone, it is compared with structurally similar compounds:

Compound Structural Features Biological Activity
1-(2-Pyridinyl)ethanonePyridine ring instead of pyrrolidineLimited antimicrobial activity
2-AcetylpyrrolePyrrole ring with an acetyl groupModerate neuroprotective effects
1-(1-Methyl-1H-pyrrol-2-yl)ethanoneMethyl group on nitrogenComparable enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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